An In-Depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Chemistry
The pyrazolo[1,5-a]pyrimidine ring system, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic character make it an ideal scaffold for the design of molecules with tailored biological activities and photophysical properties. The inherent synthetic versatility of this core allows for extensive functionalization, enabling the exploration of vast chemical space in drug discovery programs.[1] Derivatives of this scaffold have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds progressing to clinical use.[1][2]
This technical guide focuses specifically on Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a key intermediate and a versatile building block in its own right. The presence of the carboxylic acid group at the 3-position significantly enhances the synthetic utility of the scaffold, providing a reactive handle for the introduction of diverse functionalities, most notably through amide bond formation.[3] This guide will provide an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering valuable insights for researchers in drug development and organic synthesis.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of a molecule is critical for its application in any chemical or biological system. This section details the known physicochemical and spectroscopic data for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Core Properties
The fundamental properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are summarized in the table below. These values are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 25940-35-6 | [4][5] |
| Molecular Formula | C₇H₅N₃O₂ | [4][6] |
| Molecular Weight | 163.13 g/mol | [5] |
| Appearance | Light brown or yellow to brown solid | [4] |
| Melting Point | >275 °C | Vendor Data |
| Solubility | Soluble in water | Vendor Data |
| pKa (Predicted) | -1.71 ± 0.41 | Vendor Data |
| XLogP3 (Predicted) | -0.1 | [6] |
Note: Some physical properties are based on data from chemical suppliers and predicted values, as comprehensive experimental data is not widely published.
Spectroscopic Profile
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
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¹H NMR: The proton NMR spectrum of the pyrazolo[1,5-a]pyrimidine core exhibits characteristic signals for the protons on the bicyclic ring. For the 3-carboxy derivative, the proton at position 2 (H-2) is expected to be a singlet in the downfield region. The protons on the pyrimidine ring (H-5, H-6, and H-7) will appear as a set of coupled multiplets. Based on studies of related derivatives, the chemical shifts are anticipated to be in the aromatic region, typically between δ 7.0 and 9.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.[7]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 160 ppm. The carbons of the heterocyclic rings will appear in the aromatic region (approximately δ 100-160 ppm). Studies on methylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold provide a basis for predicting the chemical shifts of the ring carbons.[4]
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is expected to show the following key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings in the 1450-1650 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic protons, typically above 3000 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (163.13). Common fragmentation patterns may include the loss of CO₂ (44 Da) from the carboxylic acid group.
Synthesis and Purification
The most common and practical route to Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester.[8][9] These esters are generally prepared via a cyclocondensation reaction.
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from readily available precursors.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-3-carboxylic acids.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of similar pyrazolo[1,5-a]pyrimidine esters.[1][8][9]
Materials:
-
Methyl or Ethyl 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Ethanol or Methanol
-
1N Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Base: To the stirred solution, add an aqueous solution of NaOH or LiOH (typically 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ester) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 2-3 with 1N HCl. A precipitate should form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to afford the desired Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The product can be further purified by recrystallization if necessary.
-
Self-Validation: The identity and purity of the final product should be confirmed by NMR, IR, and Mass Spectrometry, and its melting point should be determined. A purity of ≥98% is typically achieved.[4]
Chemical Reactivity and Derivatization
The chemical reactivity of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is dominated by two key features: the carboxylic acid group and the electron-rich heterocyclic ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 3-position is a versatile handle for derivatization, most commonly through the formation of amides.
3.1.1. Amide Bond Formation
The conversion of the carboxylic acid to a wide range of primary, secondary, and tertiary amides is a cornerstone of its use in medicinal chemistry. This transformation is typically achieved using standard peptide coupling reagents.
Caption: Amide coupling of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Protocol for Amide Coupling (using HATU):
-
Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a suitable amine (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Workup and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide.
The choice of coupling reagent and reaction conditions can be optimized to accommodate a wide variety of amines with different steric and electronic properties.
Reactions on the Heterocyclic Ring
The pyrazolo[1,5-a]pyrimidine ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution.
3.2.1. Electrophilic Aromatic Substitution
Studies on the parent pyrazolo[1,5-a]pyrimidine scaffold have shown that the regioselectivity of electrophilic substitution is highly dependent on the reaction conditions.[7]
-
Nitration: Treatment with a mixture of nitric and sulfuric acids typically results in substitution at the C-3 position. However, using nitric acid in acetic anhydride can direct the nitration to the C-6 position.[7]
-
Halogenation: Bromination reactions generally occur at the C-3 position.[7]
For Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the carboxylic acid group is a deactivating group, which would be expected to disfavor electrophilic substitution on the pyrazole ring. However, the overall electron-rich nature of the heterocyclic system may still allow for substitution under forcing conditions, likely at the C-6 position of the pyrimidine ring. Further experimental studies are needed to fully elucidate the regioselectivity of electrophilic substitution on this specific derivative.
Applications in Research and Development
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a valuable starting material for the synthesis of biologically active molecules, particularly in the field of oncology and infectious diseases.[3]
Kinase Inhibitors
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases. The 3-carboxamide moiety has been shown to be a key pharmacophoric element for potent inhibitory activity.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The carboxamide group at the 3-position has been identified as a crucial feature for potent inhibition of Trk kinases, which are implicated in a variety of cancers.[8]
-
Pim-1 Kinase Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of Pim-1 kinase, another important target in oncology.[10]
Antimicrobial Agents
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents.
-
Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides (a closely related scaffold) have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11][12]
-
Antibacterial Agents: Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been investigated as inhibitors of the bacterial enzyme MurA, which is essential for cell wall biosynthesis.[2]
Agrochemicals
Beyond pharmaceuticals, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have shown potential in the agrochemical sector as herbicides and fungicides.[4]
Conclusion
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a versatile and highly valuable building block for the synthesis of a wide range of functional molecules. Its well-defined chemical properties, coupled with the reactivity of both the carboxylic acid and the heterocyclic core, provide a robust platform for the development of novel therapeutics, agrochemicals, and materials. This guide has provided a comprehensive overview of its key characteristics, synthesis, and reactivity, offering a solid foundation for researchers looking to exploit the potential of this important scaffold. The continued exploration of the chemical space around this core is expected to yield new and improved molecules with significant scientific and commercial impact.
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. RSC Advances, 13(31), 21563-21576. [Link]
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Ahmad, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. [Link]
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Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
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Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 22-29. [Link]
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